[2-(Dicyclohexylboranyl)ethyl](trimethyl)silane [2-(Dicyclohexylboranyl)ethyl](trimethyl)silane
Brand Name: Vulcanchem
CAS No.: 64212-30-2
VCID: VC15909618
InChI: InChI=1S/C17H35BSi/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h16-17H,4-15H2,1-3H3
SMILES:
Molecular Formula: C17H35BSi
Molecular Weight: 278.4 g/mol

[2-(Dicyclohexylboranyl)ethyl](trimethyl)silane

CAS No.: 64212-30-2

Cat. No.: VC15909618

Molecular Formula: C17H35BSi

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

[2-(Dicyclohexylboranyl)ethyl](trimethyl)silane - 64212-30-2

Specification

CAS No. 64212-30-2
Molecular Formula C17H35BSi
Molecular Weight 278.4 g/mol
IUPAC Name 2-dicyclohexylboranylethyl(trimethyl)silane
Standard InChI InChI=1S/C17H35BSi/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h16-17H,4-15H2,1-3H3
Standard InChI Key MNDLKTNEBHAUMT-UHFFFAOYSA-N
Canonical SMILES B(CC[Si](C)(C)C)(C1CCCCC1)C2CCCCC2

Introduction

[Introduction to 2-(Dicyclohexylboranyl)ethylsilane](pplx://action/followup)

2-(Dicyclohexylboranyl)ethylsilane is a complex organosilicon compound that integrates both silicon and boron functionalities. Its molecular formula is C17H35BSi, and it has a molecular weight of approximately 278.4 g/mol. This compound is of interest in various fields, including materials science and organic synthesis, due to its unique structure and potential applications.

Synthesis Methods

The synthesis of 2-(Dicyclohexylboranyl)ethylsilane can be achieved through several methods, although specific detailed procedures are not widely documented in the literature. Generally, the synthesis involves the reaction of appropriate borane and silane precursors under controlled conditions.

Applications and Research Findings

This compound is primarily used in organic synthesis and materials science due to its unique combination of silicon and boron functionalities. It can participate in various chemical reactions, making it a versatile reagent for creating complex molecules.

Interaction Studies

Interaction studies involving 2-(Dicyclohexylboranyl)ethylsilane focus on its reactivity with other chemical species. These studies are crucial for understanding its potential applications in organic synthesis and materials science.

Comparison with Similar Compounds

Several compounds share structural or functional similarities with 2-(Dicyclohexylboranyl)ethylsilane. These include:

Compound NameMolecular FormulaKey Features
2-(Trimethylsilyl)ethanolC5H12O1SiContains a trimethylsilyl group; used in organic synthesis
2-[Bis(pentafluorophenyl)boranyl]ethyl(trimethyl)silaneC17H13BF10SiFluorinated boron compound; exhibits different reactivity due to fluorine substitution
Ethyl(trimethyl)silaneC5H14SiA simpler silane derivative; serves as a base structure for further modifications

Suppliers and Availability

2-(Dicyclohexylboranyl)ethylsilane is supplied by various chemical distributors worldwide, including Parchem, which offers a range of specialty chemicals .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator